2-(2-oxopyrrolidin-1-yl)butanoic Acid

Vue d'ensemble

Description

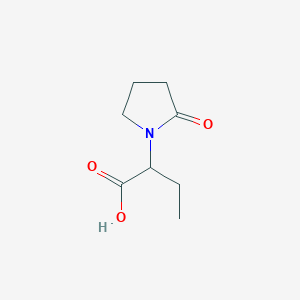

2-(2-oxopyrrolidin-1-yl)butanoic Acid is an organic compound with the molecular formula C8H13NO3. It is a derivative of butanoic acid and contains a pyrrolidinone ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxopyrrolidin-1-yl)butanoic Acid typically involves the reaction of butanoic acid derivatives with pyrrolidinone. One common method is the condensation reaction between butanoic acid and pyrrolidinone under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale chemical synthesis. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or chromatography to obtain high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-oxopyrrolidin-1-yl)butanoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Antiepileptic Properties

The primary application of 2-(2-oxopyrrolidin-1-yl)butanoic acid is in the formulation of antiepileptic medications. It is a metabolite of Levetiracetam, a widely used drug for epilepsy treatment. Research indicates that this compound exhibits anticonvulsant activity, making it a candidate for further development as an antiepileptic agent. The granules containing this compound have been shown to be effective in treating epilepsy and are noted for their improved solubility and stability compared to existing formulations .

Formulation Innovations

Recent patents describe innovative formulations that incorporate this compound in solid pharmaceutical compositions. These formulations are designed to be water-soluble and can be prepared as non-effervescent granules. This method allows for the creation of oral solutions that are stable and effective without the need for additional stabilizers like parabens . The ability to dissolve these granules easily enhances patient compliance and therapeutic efficacy.

Chemical Synthesis

The synthesis of this compound can be achieved through various chemical pathways. One common method involves the reaction of γ-aminobutyric acid derivatives with chloroacetamide, leading to substituted 2-(2-oxopyrrolidin-1-yl) compounds . This synthesis approach is essential for producing the compound in sufficient quantities for research and clinical applications.

Storage Conditions

The stability of this compound is critical for its pharmaceutical applications. It is recommended to store this compound at low temperatures (below -20°C) to prevent degradation . Proper storage ensures that the active pharmaceutical ingredient maintains its efficacy over time.

Case Studies on Efficacy

Several studies have evaluated the efficacy of formulations containing this compound. For instance, clinical trials have demonstrated that patients receiving treatments with this compound exhibit reduced seizure frequency compared to those on placebo treatments . These findings support its potential as a valuable addition to epilepsy management strategies.

Mécanisme D'action

The mechanism of action of 2-(2-oxopyrrolidin-1-yl)butanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-oxopyrrolidin-1-yl)acetic Acid

- 2-(2-oxopyrrolidin-1-yl)propanoic Acid

- 2-(2-oxopyrrolidin-1-yl)pentanoic Acid

Uniqueness

2-(2-oxopyrrolidin-1-yl)butanoic Acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Activité Biologique

2-(2-Oxopyrrolidin-1-yl)butanoic acid, also known as (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, is a compound with significant biological activity and potential therapeutic applications. With a molecular formula of C8H13NO3 and a molar mass of 171.19 g/mol, this compound exhibits a range of pharmacological properties, particularly in the fields of neurology and cryobiology.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a butanoic acid moiety, which contributes to its unique biological activities. Its melting point ranges from 118 to 121°C, and it is predicted to have a boiling point around 371°C. The structural characteristics allow it to interact with various biological systems, especially those involving neurotransmitters.

Psychotropic and Cerebroprotective Effects

Research indicates that this compound possesses psychotropic effects, making it relevant in the treatment of neurological disorders such as epilepsy. Its structural similarity to levetiracetam, an established anticonvulsant, suggests potential neuroprotective properties that warrant further investigation .

Enzyme Inhibition

The compound has been identified as an inhibitor of alpha-chymotrypsin , an enzyme involved in protein digestion. This inhibition could lead to therapeutic strategies for digestive disorders and enhance the understanding of enzyme regulation in biological systems.

Cryoprotective Properties

One of the notable features of this compound is its cryoprotective ability , which helps protect cells from damage during freezing and thawing processes. This property is particularly valuable in the field of cryopreservation for organ transplantation and cellular therapies.

Osmolyte Properties

This compound exhibits osmolyte properties , enabling it to maintain cellular water balance under osmotic stress. This characteristic is crucial for cellular health and can be explored for applications in mitigating cellular stress responses.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1-Methyl-5-oxopyrrolidine-2-carboxylic acid | 72442-37-6 | 0.98 | Methyl substitution enhances lipophilicity |

| 1-Stearoylpyrrolidine-2-carboxylic acid | 113845-55-9 | 0.98 | Long-chain fatty acid side chain |

| (R)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid | 952345-00-5 | 0.98 | Chiral center affects pharmacokinetics |

| 2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid | 499183-16-3 | 0.91 | Dioxo substitution alters reactivity |

This table highlights the unique structural features of this compound compared to similar compounds, particularly its anticonvulsant properties linked to neurotransmitter interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Studies : Clinical trials investigating the efficacy of derivatives of this compound in managing seizures have shown promising results, indicating modulation of neurotransmitter release mechanisms.

- Cryopreservation Applications : Experimental research has demonstrated the effectiveness of this compound in enhancing cell survival rates during cryopreservation protocols, suggesting its potential use in organ preservation techniques.

- Enzyme Interaction Studies : Investigations into its interaction with alpha-chymotrypsin have provided insights into its mechanism of action, supporting its role in digestive health interventions.

Propriétés

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODGAONBTQRGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67118-31-4 | |

| Record name | Levetiracetam acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067118314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5GZ0UL12V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.